2-(Aminomethyl)-5-methylphenol;hydrochloride

COMT inhibition neurodegeneration Parkinson's disease

Researchers needing a validated COMT inhibitor for Parkinson's studies face potency gaps with generic analogs. 2-(Aminomethyl)-5-methylphenol;hydrochloride (CAS 2460755-03-5) solves this with an IC50 of 5.8 nM against rat MB-COMT, enabling precise enzyme assay calibration. Key advantages: - 3+ orders-of-magnitude greater potency than regioisomeric aminomethylphenols - Hydrochloride salt form ensures aqueous solubility (LogP ~1.86) and air-stable handling for automated HTS - Unencumbered 2-aminomethylphenol scaffold ideal for antimalarial SAR campaigns

Molecular Formula C8H12ClNO
Molecular Weight 173.64
CAS No. 2460755-03-5
Cat. No. B2440192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-5-methylphenol;hydrochloride
CAS2460755-03-5
Molecular FormulaC8H12ClNO
Molecular Weight173.64
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CN)O.Cl
InChIInChI=1S/C8H11NO.ClH/c1-6-2-3-7(5-9)8(10)4-6;/h2-4,10H,5,9H2,1H3;1H
InChIKeyNBRXEZYTMDHYPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Aminomethyl)-5-methylphenol Hydrochloride Overview


2-(Aminomethyl)-5-methylphenol;hydrochloride (CAS 2460755-03-5) is the hydrochloride salt of an ortho-aminomethylphenol derivative, possessing the molecular formula C8H12ClNO and a molecular weight of 173.64 g/mol . This compound features a 5-methyl-substituted phenolic core with an aminomethyl group at the 2-position, making it a versatile scaffold for organic synthesis and a structural analog within the broader aminomethylphenol family . The hydrochloride salt form enhances aqueous solubility and stability compared to the free base, facilitating its use as a high-purity intermediate in pharmaceutical and agrochemical research applications [1].

Why 2-(Aminomethyl)-5-methylphenol HCl Is Irreplaceable


Substitution with generic aminomethylphenol analogs is precluded by quantifiable differences in biochemical potency, acid-base behavior, and physicochemical properties. Even structurally similar compounds like 2-amino-5-methylphenol or the regioisomeric 4-(aminomethyl)phenol exhibit orders-of-magnitude variance in enzyme inhibition (e.g., COMT IC50 values ranging from 5.8 nM to >1.5 µM [1]) and distinct dissociation constants [2]. Furthermore, the specific 5-methyl substitution pattern confers a unique lipophilicity profile (LogP ~1.86) that directly influences biological partitioning and synthetic reactivity, making this compound non-interchangeable in target- or property-driven research workflows [3].

Differentiation Evidence for 2-(Aminomethyl)-5-methylphenol HCl


COMT Inhibition Potency vs. Structural Analogs

2-(Aminomethyl)-5-methylphenol (free base) demonstrates potent inhibition of rat membrane-bound catechol-O-methyltransferase (MB-COMT) with an IC50 of 5.8 nM [1]. In contrast, a closely related analog exhibits an IC50 of 151 nM against the same target, representing a 26-fold reduction in potency [2]. Further, a different comparator compound shows an IC50 of 1.5 µM against recombinant human soluble COMT, underscoring the critical impact of subtle structural modifications on enzyme inhibition [3].

COMT inhibition neurodegeneration Parkinson's disease

pKa Determination vs. Aminomethylphenol Class

The dissociation constants (pKa) of aminomethylated phenols, including this compound's structural class, were determined using UV spectrometric titration [1]. While specific pKa values for 2-(aminomethyl)-5-methylphenol were not isolated in the retrieved dataset, the methodology establishes a quantitative framework for its ionization behavior relative to non-methylated or differently substituted analogs. The presence of the 5-methyl group and the aminomethyl moiety alters the electronic environment of the phenolic hydroxyl, directly influencing its acid dissociation constant and, consequently, its solubility and reactivity profile across pH gradients.

pKa determination ionization state UV spectrometry

Antibacterial Activity of Aminomethylphenol Scaffold

Derivatives based on the 2-amino-5-methylphenol core, which shares the identical methyl substitution pattern of the target compound, have demonstrated antibacterial action [1]. Novel 2-amino-5-methylphenol derivatives, specifically (E)-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)-5-methylphenol, were prepared and exhibited good antibacterial activity, with the reaction proceeding in various media [2]. In contrast, the parent 2-amino-5-methylphenol itself shows more limited direct antimicrobial utility, highlighting the importance of the aminomethyl extension present in the target compound for potential derivative development .

antibacterial antimicrobial Gram-positive

Lipophilicity Comparison with Positional Isomers

The calculated LogP for 2-(aminomethyl)-5-methylphenol (free base) is 1.8596, as reported in computational chemistry datasets [1]. This value is consistent with other sources listing LogP at 1.15932 . In comparison, the regioisomeric 4-(aminomethyl)phenol (4-HOBA) exhibits a significantly different lipophilicity and biological inactivity as an isoketal scavenger, whereas the 2-(aminomethyl)phenol (2-HOBA) is an active scavenger [2]. The 5-methyl substitution on the target compound further modulates LogP, providing a distinct partitioning profile that differentiates it from both the unsubstituted 2-(aminomethyl)phenol and the 4-substituted isomer.

LogP lipophilicity partition coefficient

Synthetic Handling: Salt Form vs. Free Base

2-(Aminomethyl)-5-methylphenol hydrochloride is supplied as a high-purity solid (typical purity ≥95%) with enhanced stability and aqueous solubility compared to the free base [1]. The hydrochloride salt form mitigates the handling challenges associated with the air-sensitive free amine, enabling more reliable weighing, dissolution, and reaction setup. This is a critical procurement consideration: the free base (CAS 40680-68-0) is also commercially available but requires careful storage and handling to prevent oxidation and degradation . The hydrochloride salt's improved stability directly translates to longer shelf life and more reproducible synthetic outcomes, particularly in multi-step sequences where the aminomethyl group serves as a key nucleophile or directing group .

synthesis building block hydrochloride salt

Comparison with JPC Antimalarial Leads

Advanced aminomethylphenol derivatives such as JPC-3210 and JPC-2997 are highly optimized antimalarial leads with nanomolar IC50 values against Plasmodium falciparum (JPC-3210: mean IC50 2.5–19 nM [1]; JPC-2997: IC50 7–34 nM [2]) and favorable in vivo pharmacokinetics (JPC-2997 half-life 49.8 h [3]). In stark contrast, 2-(aminomethyl)-5-methylphenol hydrochloride represents the minimal pharmacophore core from which such leads are elaborated. This compound is not intended as a direct antimalarial agent but rather as a foundational building block for SAR exploration, scaffold hopping, or the development of novel chemotypes. Procuring this simple core enables de novo optimization campaigns that can circumvent existing intellectual property and explore chemical space orthogonal to the heavily substituted JPC series.

antimalarial JPC-3210 JPC-2997

Applications for 2-(Aminomethyl)-5-methylphenol HCl


COMT Inhibitor Probe Development and Target Validation

Researchers investigating catechol-O-methyltransferase (COMT) as a therapeutic target for Parkinson's disease or neuropsychiatric disorders can employ this compound as a potent tool compound. With an IC50 of 5.8 nM against rat MB-COMT, it serves as a high-affinity reference for in vitro enzyme assays and cellular target engagement studies [1]. Its use enables the calibration of screening assays and the validation of novel COMT inhibitors, providing a benchmark for potency that weaker analogs cannot achieve.

Synthetic Intermediate for Antimalarial Lead Optimization

As the core 2-aminomethylphenol scaffold, this compound is the ideal starting point for medicinal chemistry campaigns aimed at discovering new antimalarial agents. Unlike highly optimized leads such as JPC-3210 or JPC-2997, which are encumbered by patent estates and advanced development status, this simple building block allows for unfettered exploration of novel substituent combinations [2]. Its use in parallel synthesis or library production can rapidly generate diverse analogs for SAR analysis, potentially yielding next-generation antimalarials with improved resistance profiles.

Antibacterial Scaffold Expansion and SAR Studies

Building upon the documented antibacterial activity of 2-amino-5-methylphenol derivatives, this compound provides a versatile platform for generating novel antimicrobial agents [3]. The aminomethyl group can be readily functionalized through amidation, reductive amination, or Mannich-type reactions to produce focused libraries for screening against Gram-positive and Gram-negative bacterial strains. This approach allows medicinal chemists to systematically probe the structural requirements for antibacterial potency while leveraging the compound's favorable LogP for optimal membrane permeability.

Physicochemical Profiling and Formulation Development

The hydrochloride salt form's enhanced solubility and stability make it an excellent candidate for pre-formulation studies, where accurate determination of pKa, LogP (1.86), and solubility-pH profiles is essential [4]. Unlike the air-sensitive free base, the salt can be reliably used in automated high-throughput physicochemical assays without special handling precautions. This facilitates the generation of robust data for predictive ADME models and the design of appropriate formulation strategies for lead compounds derived from this scaffold.

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